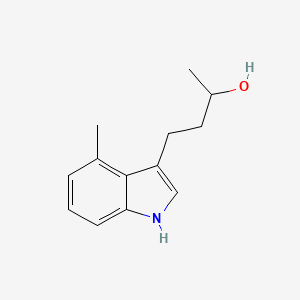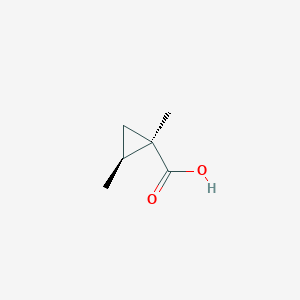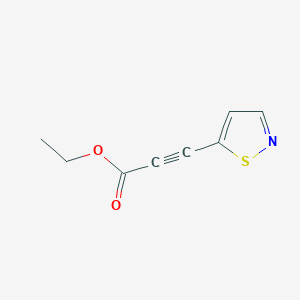
2-(Thian-2-yl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thian-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both thian and pyrimidine rings in its structure imparts unique chemical properties that make it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides yields ranging from 63% to 71%. Another approach involves the cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic approaches that ensure high purity and yield. The use of Pd-catalyzed carbonylation is favored due to its efficiency and the relatively high yields it provides .
化学反応の分析
Types of Reactions
2-(Thian-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
2-(Thian-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied for its potential to modulate GABA B receptors, which are involved in central nervous system functions .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but with different pharmacological properties.
Thieno[2,3-d]pyrimidine-2-carboxylic acid: More extensively studied and has a wider range of pharmacological activities.
Uniqueness
2-(Thian-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both thian and pyrimidine rings, which impart distinct chemical and biological properties.
特性
分子式 |
C10H12N2O2S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
2-(thian-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c13-10(14)7-4-5-11-9(12-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2,(H,13,14) |
InChIキー |
SMLMNDIIZJFYRL-UHFFFAOYSA-N |
正規SMILES |
C1CCSC(C1)C2=NC=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)



![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)

![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)
